Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-fluoro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2Si/c1-11(2)24(12(3)4,13(5)6)21-9-8-14-16(19)15(18(22)23-7)10-20-17(14)21/h8-13H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCYLQFNGHAFPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458161 | |
| Record name | Methyl 4-fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685513-92-2 | |
| Record name | Methyl 4-fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azaindole core, followed by the introduction of the fluorine atom and the triisopropylsilanyl group. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Preparation of Azaindole Core: The azaindole core can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Triisopropylsilanyl Protection: The triisopropylsilanyl group can be introduced using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the triisopropylsilanyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized azaindole derivatives.
Reduction: Reduced azaindole derivatives.
Substitution: Substituted azaindole derivatives with new functional groups replacing the fluorine or triisopropylsilanyl group.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its azaindole framework is integral to many biologically active compounds, including several FDA-approved drugs. Research indicates that derivatives of azaindoles exhibit a range of therapeutic activities, including anti-cancer, anti-inflammatory, and anti-viral properties .
Case Studies:
- Inhibition of Kinases: Compounds derived from azaindoles have shown promising results in inhibiting specific kinases involved in cancer progression, such as DYRK1B and DYRK2. For instance, 7-azaindole sulfonamide derivatives demonstrated significant anti-proliferative activity against various cancer cell lines .
Biological Studies
Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate is used to study enzyme inhibition and receptor interactions. Its structural similarity to naturally occurring indoles allows researchers to investigate its effects on biological pathways.
Research Insights:
- Neuroprotective Effects: Some azaindole derivatives have been shown to have neuroprotective effects in models of neuroinflammation and neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease .
Material Science
The compound's unique properties make it suitable for developing advanced materials, including organic semiconductors. The incorporation of fluorinated groups can enhance electronic properties, making it valuable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the triisopropylsilanyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific biological context and the nature of the assays conducted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Groups
The compound’s uniqueness arises from its substitution pattern, which distinguishes it from other indole and azaindole derivatives. Key comparisons include:
Table 1: Structural and Functional Group Comparison
Electronic and Steric Effects
- Fluorine Position : The target’s fluorine at position 4 (vs. 5 or 6 in other compounds) creates a stronger electron-withdrawing effect at the azaindole core, influencing reactivity and binding affinity in biological systems .
- TIPS Group : The bulky TIPS group at position 1 provides steric protection, reducing unwanted nucleophilic attacks or oxidation compared to unprotected analogs like Methyl 6-fluoro-1H-indole-3-carboxylate .
- Carboxylate vs. Chloro : The methyl carboxylate at position 5 in the target (vs. chlorine in the 5-chloro analog) enhances solubility and serves as a functional handle for further derivatization .
Molecular Weight and Physicochemical Properties
- The target compound’s higher molecular weight (350.51 vs. 326.91 for the 5-chloro analog) reflects the carboxylate group’s contribution.
- The TIPS group’s hydrophobicity may reduce water solubility but improve lipid membrane permeability, a critical factor in drug design .
Biological Activity
Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate is a fluorinated azaindole derivative that has garnered attention for its potential biological activities. This compound's unique structural features, including the presence of a fluorine atom and a triisopropylsilanyl group, may influence its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The incorporation of a fluorine atom enhances lipophilicity and alters the electronic properties of the compound, which can affect its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine substituent is known to modulate binding affinity, while the triisopropylsilanyl group may enhance the compound's stability and solubility in biological systems. Research indicates that such interactions can lead to modulation of various biochemical pathways, including those related to cancer cell proliferation and antimicrobial activity.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A recent study evaluated various azaindole derivatives, including this compound, for their cytotoxic effects on ovarian cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation, suggesting its potential as an anticancer agent by inducing cell cycle arrest in cancer cells .
- Antimicrobial Effects : The compound has shown promising results in inhibiting Mycobacterium tuberculosis. Structural analysis revealed that the molecular conformation and intermolecular interactions play crucial roles in its effectiveness against this pathogen .
- Enzyme Interaction Studies : Investigations into the compound's interaction with COX-2 have shown that it can act as an inhibitor, potentially providing anti-inflammatory benefits. The mechanism involves competitive inhibition where the compound binds to the active site of the enzyme, thereby preventing substrate access .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate?
- Methodology : The synthesis typically involves sequential functionalization of the 7-azaindole core. The triisopropylsilanyl (TIPS) group is introduced early to protect the reactive N1 position, often via silylation using TIPS-Cl under inert conditions (e.g., THF, 0°C to RT). Fluorination at C4 is achieved via electrophilic substitution (e.g., Selectfluor® in DMF) or halogen exchange. The methyl ester at C5 is introduced through Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or carboxylation followed by esterification. Purification employs flash chromatography (silica gel, hexane/EtOAc gradient) and recrystallization .
- Key Considerations : Monitor reaction progress via TLC and LC-MS to avoid over-silylation or ester hydrolysis.
Q. How is the compound characterized, and what analytical techniques are critical for validation?
- Techniques :
- NMR : , , and NMR confirm regiochemistry and purity. Fluorine’s deshielding effect appears as a singlet at ~-110 ppm in NMR.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve 3D structure, particularly TIPS group orientation and planarity of the azaindole core .
- HRMS : Validates molecular ion ([M+H]) and fragmentation patterns.
- Data Interpretation : Compare spectral data with analogous compounds (e.g., 7-azaindole derivatives in CCDC databases) to identify anomalies .
Q. What is the role of the triisopropylsilanyl (TIPS) group in this compound?
- Function : The TIPS group acts as a steric shield, preventing unwanted reactions at N1 during synthesis (e.g., electrophilic attacks). It also enhances solubility in non-polar solvents for purification.
- Limitations : TIPS can hinder crystallization; removal under mild acidic conditions (e.g., TBAF in THF) is required for downstream functionalization .
Advanced Research Questions
Q. How can X-ray crystallography address discrepancies between spectroscopic and computational structural models?
- Challenge : NMR may suggest rotational freedom in the TIPS group, while computational models (DFT) predict restricted rotation due to steric hindrance.
- Resolution : SHELXL refinement of X-ray data reveals precise dihedral angles and confirms TIPS conformation. For example, a 2023 study resolved a 7-azaindole derivative’s twisted geometry (CCDC-2191474), validating DFT predictions .
- Experimental Design : Collect high-resolution data (<1.0 Å) at low temperature (100 K) to minimize thermal motion artifacts.
Q. How do electronic effects of the 4-fluoro substituent influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing fluorine at C4 polarizes the azaindole core, activating C5 for nucleophilic substitution. In Pd-catalyzed couplings (e.g., Buchwald-Hartwig), fluorine’s -I effect accelerates oxidative addition but may require bulky ligands (e.g., XPhos) to suppress β-hydride elimination .
- Data Contradiction : Fluorine’s meta-directing nature can lead to competing reaction pathways. LC-MS tracking and kinetic studies (e.g., variable-temperature NMR) help identify intermediates.
Q. What strategies optimize stability under varying reaction conditions (e.g., acidic/alkaline media)?
- Degradation Pathways : The methyl ester hydrolyzes under alkaline conditions (pH >10), while the TIPS group is acid-labile.
- Mitigation :
- Use buffered conditions (pH 6–8) for aqueous reactions.
- Replace TIPS with acid-stable protecting groups (e.g., SEM) for acidic environments.
- Microwave-assisted synthesis (e.g., 100°C, 30 min) reduces exposure time to harsh conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
